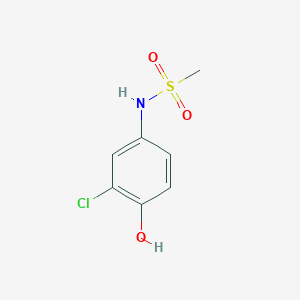

N-(3-chloro-4-hydroxyphenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-hydroxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-13(11,12)9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHCRGQSDAWNLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-chloro-4-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxy-substituted derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-hydroxyphenyl)methanesulfonamide is utilized in various fields of scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As a potential therapeutic agent due to its bioactive properties.

Industry: In the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-chloro-4-hydroxyphenyl)methanesulfonamide exerts its effects involves the interaction with specific molecular targets such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The methanesulfonamide group enhances the compound’s solubility and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-chloro-4-hydroxyphenyl)methanesulfonamide with structurally analogous sulfonamides, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations

Methyl or diazepane substituents (e.g., compound 10h) introduce hydrophobic bulk, reducing solubility but improving membrane permeability .

Spectroscopic Properties

- Computational studies on N-(3-methylphenyl)methanesulfonamide reveal distinct NMR chemical shifts (e.g., δ ~2.3 ppm for methyl groups) and vibrational modes (e.g., S=O stretches at ~1150–1350 cm⁻¹) . The 3-chloro and 4-hydroxyl substituents in the target compound would alter these profiles due to electron-withdrawing effects and hydrogen bonding .

Biological Activity In SAR studies of 17β-HSD2 inhibitors, analogs with a second aromatic ring (e.g., N-phenethyl derivatives) exhibit enhanced activity due to hydrophobic and π-π interactions . The 4-hydroxyl group in this compound may mimic such interactions, though its direct activity remains uncharacterized in the evidence.

Synthetic and Industrial Relevance

- Derivatives like compound 10h are synthesized via nucleophilic substitution reactions, emphasizing the versatility of methanesulfonamide scaffolds in drug discovery .

Biological Activity

N-(3-Chloro-4-hydroxyphenyl)methanesulfonamide is a sulfonamide compound that has garnered interest due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 215.66 g/mol

- Functional Groups : Contains a chloro group, hydroxyl group, and methanesulfonamide moiety.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including:

- Mycobacterium tuberculosis : Demonstrated comparable efficacy to established antibiotics such as isoniazid and ciprofloxacin.

- Fungal Strains : Effective against certain pathogenic fungi, suggesting a broad-spectrum antimicrobial potential.

This compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In vitro studies have highlighted the compound's potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide in macrophages, which are critical mediators in inflammatory responses.

- IC Values : The compound exhibited an IC of less than 14 μM for nitric oxide production inhibition, indicating potent anti-inflammatory properties without significant cytotoxicity at therapeutic concentrations .

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes involved in key biological processes:

- Inducible Nitric Oxide Synthase (iNOS) : Inhibits iNOS expression, thus reducing nitric oxide levels during inflammatory responses.

- Cyclooxygenase (COX) : Shows potential for inhibiting COX enzymes, which are involved in prostaglandin synthesis.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study compared the antimicrobial efficacy of this compound with standard antibiotics. Results indicated that it had a minimum inhibitory concentration (MIC) comparable to ciprofloxacin against several bacterial strains, suggesting its potential as an alternative therapeutic agent.

- Inflammation Model :

- Enzyme Activity Inhibition :

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide | Chlorine at position 5 | Strong antibacterial activity against mycobacterial strains |

| N-(4-Chloro-2-hydroxyphenyl)methanesulfonamide | Chlorine at position 4 | Different antibacterial spectrum compared to 5-chloro variant |

| N-(3-Chloro-4-methoxyphenyl)methanesulfonamide | Methoxy group addition | Enhanced lipophilicity may improve bioavailability |

This comparison illustrates how slight modifications in the chemical structure can lead to variations in biological activity and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-4-hydroxyphenyl)methanesulfonamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of methanesulfonyl chloride with 3-chloro-4-hydroxyaniline. Key steps include:

- Reaction Control : Maintain pH 8–9 using a bicarbonate buffer to avoid over-sulfonation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (3:1) to achieve >95% purity. Monitor by TLC (Rf ~0.4 in ethyl acetate) .

- Purity Validation : Confirm via melting point analysis, HPLC (C18 column, acetonitrile/water mobile phase), and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.2–7.5 ppm (doublets for chloro and hydroxy substituents), sulfonamide NH at δ 10.2 ppm (broad singlet). ¹³C NMR confirms sulfonyl (δ 44.1 ppm) and aromatic carbons .

- IR : Key peaks include S=O asymmetric/symmetric stretches (1350 cm⁻¹ and 1160 cm⁻¹) and O–H (phenolic) at 3200–3400 cm⁻¹ .

- Mass Spectrometry : ESI-MS (negative mode) shows [M–H]⁻ at m/z 234.5 (calculated for C₇H₆ClNO₃S: 234.98) .

Q. How can researchers predict and experimentally validate the solubility and stability of this compound?

- Methodological Answer :

- Solubility Prediction : Use Abraham solvation parameters or software like ACD/Labs. Experimentally, perform shake-flask assays in PBS (pH 7.4), DMSO, and ethanol. Expected solubility: ~2.5 mg/mL in DMSO, <0.1 mg/mL in water .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of sulfonamide or oxidation of phenolic groups .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives like this compound?

- Methodological Answer :

- Refinement Tools : Use SHELXL ( ) for small-molecule refinement. For disordered structures, apply PART and ISOR commands to model thermal motion .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R1/wR2 convergence (<5% discrepancy) .

- Case Study : In N-(3-chlorophenyl) analogs, hydrogen bonding (N–H···O=S) stabilizes the crystal lattice; compare packing diagrams to identify polymorphic variations .

Q. How can structure-activity relationships (SAR) guide the design of bioactive sulfonamide derivatives?

- Methodological Answer :

- Pharmacophore Mapping : The chloro and hydroxy groups enhance binding to targets like carbonic anhydrase. Replace the methanesulfonyl group with aryl sulfonamides (e.g., 4-methylbenzenesulfonyl) to modulate lipophilicity (logP) .

- Biological Testing : Screen against cancer cell lines (e.g., NCI-60 panel) using COMPARE analysis ( ). For antitumor activity, assess IC50 shifts with structural modifications (e.g., adding diazepanyl groups reduces IC50 from 15 μM to 2.5 μM) .

Q. What experimental designs mitigate batch-to-batch variability in sulfonamide bioactivity studies?

- Methodological Answer :

- Standardization : Use strict stoichiometric ratios (1:1.05 amine:sulfonyl chloride) and inert atmospheres (N₂) to minimize side reactions .

- Batch Analysis : Perform LC-MS to detect trace impurities (e.g., unreacted aniline). Correlate bioactivity with purity thresholds (e.g., IC50 increases by 30% if purity drops below 90%) .

- Positive Controls : Include reference compounds like E7070 ( ) to validate assay reproducibility.

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with targets like HSP90 (PDB ID: 3D1E). The chloro group shows hydrophobic interactions with Leu48, while sulfonamide oxygen forms hydrogen bonds with Asp54 .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. RMSD <2 Å indicates stable ligand-receptor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.